molecular formula C18H16N2O4S B13441199 N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B13441199
M. Wt: 356.4 g/mol
InChI Key: JKGCJIFGWFQHEJ-UHFFFAOYSA-N
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Description

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 1298419-35-8) is a high-purity chemical compound supplied as a well-characterized reference material. With a molecular formula of C 18 H 16 N 2 O 4 S and a molecular weight of 356.40 g/mol, this sulfonamide derivative is primarily recognized in pharmaceutical research as a specified impurity and synthetic intermediate of Cinacalcet . This product is essential for analytical research and development, particularly in the compliance and quality control of drug substances. It is fully characterized and meets stringent regulatory standards for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Researchers utilize this compound as a critical tool for method development, validation, and monitoring the quality of Cinacalcet during its commercial production . The compound is typically supplied with a Certificate of Analysis (CoA) to ensure identity, purity, and quality . For optimal stability, it is recommended to store this product in a cool, dry place, such as a refrigerator at 2-8°C . Please note: This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16N2O4S/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)19-25(23,24)16-11-9-15(10-12-16)20(21)22/h2-13,19H,1H3

InChI Key

JKGCJIFGWFQHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylation Using 4-Nitrobenzenesulfonyl Chloride

The most common approach involves reacting the amine precursor, (1-(1-naphthalenyl)ethyl)amine, with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like tetrahydrofuran (THF), pyridine, or acetonitrile.

  • Typical Procedure : The amine is dissolved in a solvent (e.g., pyridine or THF/water mixture), and the 4-nitrobenzenesulfonyl chloride is added slowly at ambient or low temperature to control the reaction rate and minimize side reactions. The mixture is stirred for several hours to ensure complete conversion.

  • Reaction Conditions : Reaction times vary from a few hours to several days depending on the solvent and temperature. For example, stirring at room temperature for 3 days in acetonitrile with potassium carbonate as a base has been reported to yield asymmetrical sulfonamides.

  • Workup : After reaction completion, the mixture is quenched with aqueous acid (e.g., 1 N HCl) to neutralize excess base and convert pyridine to water-soluble salts. The product is then extracted into an organic solvent such as ethyl acetate, washed with aqueous sodium hydroxide to remove unreacted sulfonamides, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Use of Alkali Metal Alkoxides for Deprotection and Amination

A related method involves the use of alkali metal alkoxides (e.g., sodium methoxide) to remove nitrobenzenesulfonyl protecting groups from sulfonamide intermediates, enabling the synthesis of amine derivatives that can be further functionalized. This method is relevant when the nitrobenzenesulfonyl group is used as a protecting group in multi-step syntheses.

  • Example : Treatment of N-(4-nitrobenzenesulfonyl)benzhydrylamine with sodium methoxide in dry dimethoxyethane at room temperature followed by heating leads to removal of the sulfonyl group and liberation of the amine.

Electrochemical Methods for Sulfonamide Cleavage

Recent advances include chemoselective electrochemical cleavage of sulfonimides to sulfonamides, which can be adapted for the synthesis or modification of nitrobenzenesulfonamide derivatives. This method offers mild conditions and high yields but is more applicable for transformations rather than initial sulfonylation.

Method Starting Materials Conditions Solvent(s) Base(s) Reaction Time Yield (%) Notes
Sulfonylation with 4-nitrobenzenesulfonyl chloride (1-(1-naphthalenyl)ethyl)amine + 4-nitrobenzenesulfonyl chloride Room temp, stirring 3 days Acetonitrile Potassium carbonate 3 days High Purification by extraction and washing; asymmetrical sulfonamide formation
Sulfonylation in pyridine Amine + 4-nitrobenzenesulfonyl chloride Ambient temperature, stirring Pyridine Pyridine acts as base Several hours ~88% Reaction monitored by TLC; workup includes acid quench and extraction
Deprotection with sodium methoxide N-(4-nitrobenzenesulfonyl)amine derivative Room temp then heating (46-49°C) Dry dimethoxyethane Sodium methoxide 7 h room temp + 40 h heating ~95.6% Used for removal of sulfonyl protecting group; yields free amine for further reactions
Electrochemical cleavage Sulfonimide derivatives Electrochemical conditions Various Electrochemical setup Minutes to hours High Mild, selective cleavage to sulfonamides; useful for modification rather than initial synthesis
  • The most reliable and widely used method for preparing N-[1-(1-naphthalenyl)ethyl]-4-nitrobenzenesulfonamide involves direct sulfonylation of the corresponding amine with 4-nitrobenzenesulfonyl chloride under mild base conditions (e.g., potassium carbonate or triethylamine) in aprotic solvents such as acetonitrile or THF. Extended reaction times at room temperature ensure high conversion and yield.

  • The use of pyridine as both solvent and base is effective but requires careful workup to remove pyridinium salts. Reaction monitoring by thin-layer chromatography (TLC) is standard practice to determine completion.

  • Deprotection strategies using alkali metal alkoxides provide a complementary approach for removing the nitrobenzenesulfonyl group when it is used as a protecting group in multi-step syntheses. This method yields the free amine with high efficiency and purity.

  • Emerging electrochemical methods offer promising alternatives for selective cleavage and modification of sulfonamide derivatives but are currently more suited for post-synthetic transformations rather than initial compound preparation.

  • Purification typically involves liquid-liquid extraction, washing with aqueous acid/base, drying over anhydrous salts, and evaporation under reduced pressure. Chromatographic techniques may be employed for further purification if necessary.

The preparation of this compound is well-established through classical sulfonylation chemistry. The choice of solvent, base, and reaction conditions can be optimized based on scale and purity requirements. The methods outlined provide robust routes with high yields and reproducibility, supported by multiple literature sources and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and substituted sulfonamides .

Scientific Research Applications

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in binding interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related sulfonamides to highlight the impact of substituents on physicochemical properties, reactivity, and applications. Key examples include:

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
  • Substituents : 4-methylbenzenesulfonamide, methoxyphenyl, and naphthalene.
  • Key Properties : 99% stereochemical purity, [α]D²⁰ +2.5 (c 1.06, CHCl₃), distinct NMR shifts (1H and 13C) .
  • The methoxyphenyl moiety introduces additional steric bulk and electron-donating effects, making it suitable for chiral ligand applications .
N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
  • Substituents : 4-fluorophenyl, nitrobenzenesulfonamide.
  • Key Properties: Used in synthesizing adenosine analogs as enzyme inhibitors .
  • Comparison : The absence of the naphthalene group reduces lipophilicity, while the fluorine atom enhances metabolic stability. This compound highlights the nitro group’s role in electrophilic interactions during enzyme inhibition .
(Z)-N-(Allyl(phenyl)-λ⁴-sulfanylidene)-4-nitrobenzenesulfonamide
  • Substituents : Allyl-phenyl sulfide, nitrobenzenesulfonamide.
  • Key Properties: Forms via sulfimidation and [2,3]-sigmatropic rearrangement, confirmed by NOESY NMR .
  • Comparison : The allyl-sulfide substituent introduces dynamic reactivity, enabling sigmatropic rearrangements absent in the naphthalenyl derivative. This underscores the nitro group’s role in stabilizing intermediates during catalysis .
N-[1-(tert-Butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide
  • Substituents : Pyrazolo-pyrimidinyl core, tert-butyl, 4-methylphenyl.
  • Key Properties : Discontinued due to solubility challenges .
  • Comparison : The bulky heterocyclic core reduces solubility compared to the naphthalenyl derivative, illustrating how extended aromatic systems balance lipophilicity and crystallinity .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight Key Properties/Applications References
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide Naphthalenylethyl, 4-nitro 356.4 Enantioselective catalysis; Cinacalcet synthesis
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide, methoxyphenyl, naphthalene ~417* Chiral diene ligands (99% ee)
N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide 4-fluorophenyl, nitro ~310* Adenosine analog synthesis; enzyme inhibition
N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide, 4-ethylphenyl 301.4 Steric hindrance studies
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate 4-nitronaphthalene, glycinate ester ~462* Antimicrobial precursor

*Calculated based on molecular formulas.

Research Findings

Role of the Nitro Group : The nitro group in the parent compound enhances electrophilicity, critical for rhodium-catalyzed arylation . In contrast, methyl or methoxy substituents (e.g., ) favor steric-driven applications like chiral ligand design .

Naphthalene vs. Simpler aromatics (e.g., 4-fluorophenyl in ) improve solubility but reduce binding affinity in enzyme inhibitors .

Stereochemical Impact : High stereopurity (>99% ee) in ’s compound contrasts with the parent compound’s use in racemic resolutions, highlighting tailored synthetic routes for enantioselectivity .

Biological Activity

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molar mass of approximately 356.4 g/mol. The compound consists of a naphthalene moiety linked to a 4-nitrobenzenesulfonamide group via an ethyl chain. This specific arrangement of functional groups is believed to influence its biological activity significantly.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar sulfonamide compounds possess mechanisms that disrupt bacterial folate synthesis, leading to their efficacy as antibacterial agents .

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

The mechanism of action for this compound is hypothesized to involve the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate, which is essential for nucleic acid synthesis and ultimately results in bacterial cell death .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthalene Derivative : The initial step involves the preparation of the naphthalene moiety through standard organic reactions.
  • Sulfonation Reaction : The naphthalene derivative is then subjected to sulfonation to introduce the sulfonamide group.
  • Nitro Group Introduction : A nitro group is introduced at the para position relative to the sulfonamide group using nitration techniques.

This multi-step synthesis highlights the complexity involved in creating this compound, which contributes to its unique properties and potential applications in pharmacology .

Antibacterial Efficacy Study

In a recent study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the sulfonamide structure could enhance its potency and broaden its spectrum of activity .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential as an anticancer agent. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for A549 cells, indicating a moderate level of cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : One-pot synthesis using transition-metal catalysts (e.g., iron/copper systems) is effective for aryl C–H amidation to form sulfonamide bonds. For example, iodination at 40°C followed by N-arylation at 130°C for 18 h achieved moderate yields (~42%) in analogous nitrobenzenesulfonamide syntheses . Column chromatography with ethyl acetate/hexane gradients (e.g., 1:6 ratio) is critical for purifying nitro-substituted sulfonamides due to their polarity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine ¹H NMR (e.g., δ1.40 for methyl groups, aromatic proton splitting patterns) with high-resolution mass spectrometry (HRMS) to verify molecular weight and substituent positioning. For nitrobenzenesulfonamides, UV/Vis spectroscopy (λmax ~255 nm) can corroborate electronic transitions in the nitro-aromatic system .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide bond. Crystalline solids are preferable for long-term stability (>5 years) .

Advanced Research Questions

Q. How does the nitro group’s para-position influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : The electron-withdrawing nitro group enhances binding affinity to enzymes like kinases or proteases by polarizing the sulfonamide moiety. Comparative studies with meta-nitro analogs show reduced IC50 values (para > meta), suggesting steric and electronic optimization is critical .

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzenesulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize assays using phosphate-buffered saline (pH 7.4) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays). Re-evaluate purity via HPLC (>98%) to exclude confounding impurities .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level can model the sulfonamide’s electrophilicity. The nitro group lowers the LUMO energy, facilitating attack by amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How does the naphthalenyl ethyl group impact the compound’s pharmacokinetic properties?

  • Methodological Answer : The hydrophobic naphthalenyl moiety enhances membrane permeability (logP >3) but may reduce aqueous solubility. Balance lipophilicity by introducing polar substituents (e.g., hydroxyl groups) on the naphthalene ring. In vitro ADMET assays (Caco-2 permeability, microsomal stability) are essential for optimization .

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